![molecular formula C11H15NO3 B13809352 2-[(Morpholin-2-yl)methoxy]phenol CAS No. 21809-05-2](/img/structure/B13809352.png)
2-[(Morpholin-2-yl)methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyphenoxy)methyl]morpholine is an organic compound with the molecular formula C11H15NO3. It is a derivative of morpholine, featuring a phenoxy group substituted at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenoxy)methyl]morpholine typically involves the reaction of morpholine with 2-chloromethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Chloromethylphenol} \rightarrow \text{2-[(2-Hydroxyphenoxy)methyl]morpholine} ]
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Hydroxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyphenoxy)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Ethoxyphenoxy)methyl]morpholine
- 2-[(2-Methoxyphenoxy)methyl]morpholine
- 2-[(2-Chlorophenoxy)methyl]morpholine
Comparison: 2-[(2-Hydroxyphenoxy)methyl]morpholine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its ethoxy, methoxy, and chloro analogs, the hydroxyl derivative exhibits stronger hydrogen bonding and potentially higher biological activity .
Eigenschaften
CAS-Nummer |
21809-05-2 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2 |
InChI-Schlüssel |
KBCDUOMJRACHMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)COC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
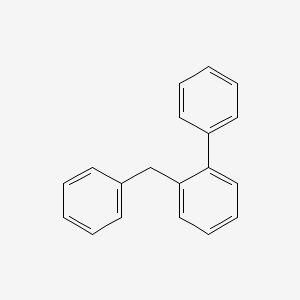
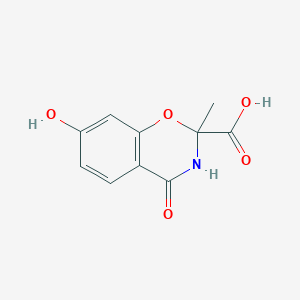
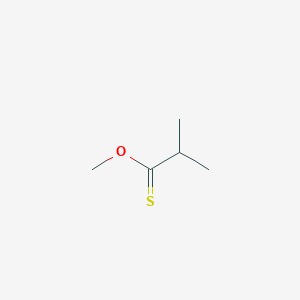


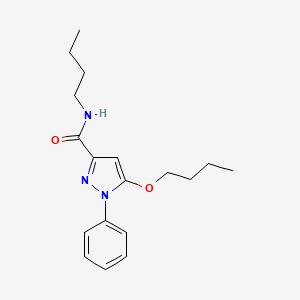

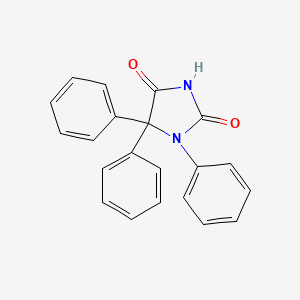

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
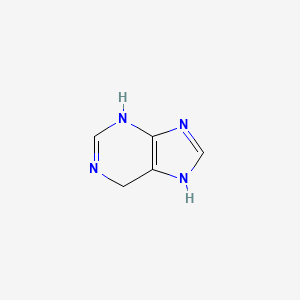
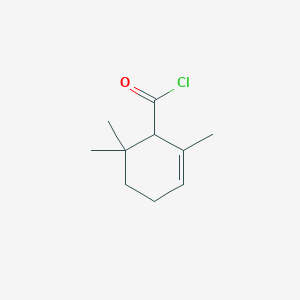
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
